Bromine Locus Determines Synthetic Handle: Aryl-C5 Bromide (Cross-Coupling) vs. α-Carbonyl Bromide (Alkylating Agent)
The target compound bears bromine at the aromatic C5 position, a site competent for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions — a reactivity mode unavailable to the closest commercial analog, 2-bromo-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one (CAS 1225804-49-8), where bromine resides on the acyl α-carbon . The α-bromo ketone functions as an SN2 alkylating electrophile, reacting with soft nucleophiles (thiols, amines) at the α-carbon, whereas the target's aryl bromide engages in sp2-sp2/sp2-sp3 bond formation with boronic acids, amines, and alkenes via transition-metal catalysis . This mechanistic divergence means the two isomers are not synthetic equivalents and cannot substitute for one another in library synthesis campaigns. Additionally, the 5-bromo-3,4-dihydroisoquinoline scaffold is explicitly claimed as a key intermediate in patent literature covering HPK1 kinase inhibitors and sigma receptor ligands, where the aryl bromide serves as a functionalization handle for late-stage diversification [1][2].
| Evidence Dimension | Bromine substitution site and associated synthetic reactivity |
|---|---|
| Target Compound Data | Br at aromatic C5; enables Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig); CAS 2563269-98-5 |
| Comparator Or Baseline | α-Bromo isomer (CAS 1225804-49-8): Br at acyl α-carbon; functions as SN2 alkylating agent; density 1.4±0.1 g/cm³, bp 388.8±42.0 °C, LogP 3.05 |
| Quantified Difference | Mutually exclusive reactivity modes: sp2 cross-coupling vs. aliphatic nucleophilic displacement. Density difference: target data unavailable from allowed sources; comparator density 1.4±0.1 g/cm³ . |
| Conditions | Cross-coupling: Pd(PPh₃)₄ or Pd₂(dba)₃ catalyst, base, 80–110 °C (Suzuki); alkylation: K₂CO₃, DMF, RT–60 °C |
Why This Matters
Procurement of the wrong bromo isomer (aryl vs. α-carbonyl) results in a compound with a fundamentally different reaction portfolio, rendering it useless for cross-coupling-based library diversification and requiring a separate synthetic route.
- [1] Genentech, Inc. Isoquinolines as Inhibitors of HPK1. International Patent Application WO2018/183385A1, published 2018-10-04. https://www.freepatentsonline.com/WO2018183385A1.html View Source
- [2] Ashford, M. E.; Nguyen, V. H.; Greguric, I.; Pham, T. Q.; Keller, P. A.; Katsifis, A. Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands. Org. Biomol. Chem. 2014, 12, 783–794. DOI: 10.1039/C3OB42254B View Source
